2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol
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Overview
Description
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol is a compound that features a bicyclo[1.1.1]pentane core, which is a unique and highly strained structure.
Preparation Methods
The synthesis of 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol typically involves the construction of the bicyclo[1.1.1]pentane framework followed by functionalization at the bridgehead positions. Two practical and scalable methods for constructing the bicyclo[1.1.1]pentane framework are:
Carbene Insertion: This method involves the insertion of a carbene into the central bond of bicyclo[1.1.0]butane.
Nucleophilic/Radical Addition: This method involves the addition of nucleophiles or radicals across the central bond of [1.1.1]propellane.
Chemical Reactions Analysis
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The bicyclo[1.1.1]pentane core is a valuable bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes.
Materials Science: The compound can be used as a molecular rod, molecular rotor, supramolecular linker unit, and in the construction of liquid crystals, FRET sensors, and metal-organic frameworks.
Mechanism of Action
The mechanism of action of 2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core adds three-dimensional character and saturation to the compound, which can enhance its binding affinity and specificity to target proteins or receptors. This can lead to increased efficacy and reduced off-target effects in medicinal applications .
Comparison with Similar Compounds
2-[3-(Methylamino)bicyclo[1.1.1]pentan-1-yl]propan-2-ol can be compared with other similar compounds such as:
Cubanes: These compounds also feature a highly strained structure and are used as bioisosteres in drug discovery.
Higher Bicycloalkanes: These compounds share the bicycloalkane framework and are used for similar applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its ability to add three-dimensional character and saturation to compounds, which can improve solubility, potency, and metabolic stability .
Properties
CAS No. |
1886967-10-7 |
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Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-[3-(methylamino)-1-bicyclo[1.1.1]pentanyl]propan-2-ol |
InChI |
InChI=1S/C9H17NO/c1-7(2,11)8-4-9(5-8,6-8)10-3/h10-11H,4-6H2,1-3H3 |
InChI Key |
QKAHGQVQCFZHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C12CC(C1)(C2)NC)O |
Origin of Product |
United States |
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